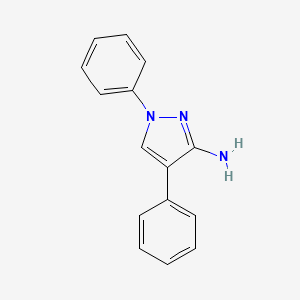

1,4-Diphenyl-1H-pyrazol-3-amine

Description

Properties

CAS No. |

85485-62-7 |

|---|---|

Molecular Formula |

C15H13N3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1,4-diphenylpyrazol-3-amine |

InChI |

InChI=1S/C15H13N3/c16-15-14(12-7-3-1-4-8-12)11-18(17-15)13-9-5-2-6-10-13/h1-11H,(H2,16,17) |

InChI Key |

VQHXVOLXZNJFQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

One of the most established methods for synthesizing pyrazole derivatives, including 1,4-diphenyl-1H-pyrazol-3-amine, is the cyclocondensation reaction between hydrazines and 1,3-dicarbonyl compounds. This approach exploits the bidentate nucleophilic nature of hydrazine to form the pyrazole ring.

Mechanism and Conditions : The reaction typically proceeds via nucleophilic attack of the hydrazine on the 1,3-dicarbonyl compound, followed by cyclization and dehydration steps. Gosselin et al. demonstrated that using aprotic dipolar solvents (e.g., dimethylformamide) instead of polar protic solvents (like ethanol) improves regioselectivity and yields for 1,3-substituted 1-arylpyrazoles, which is relevant for synthesizing 1,4-diphenyl derivatives.

Catalyst-Free Green Synthesis : Recent advances have introduced catalyst-free protocols that enhance environmental friendliness. For example, Tabarsaei et al. reported a green synthesis of pyrazole derivatives without catalysts, using mild conditions that preserve antioxidant activity in the products.

Direct Synthesis from Esters Using Potassium tert-Butoxide

A novel and efficient method involves the use of potassium tert-butoxide to facilitate the direct synthesis of pyrazoles from esters.

Procedure : The reaction involves mixing an ethyl ester with hydrazine hydrate in the presence of potassium tert-butoxide in tetrahydrofuran (THF). The base assists in C-(C=O) coupling, enabling the formation of the pyrazole ring rapidly at ambient temperature or under mild cooling conditions.

Purification : The crude product is purified by silica gel column chromatography using solvent systems such as n-hexane and ethyl acetate in varying ratios, depending on the substituents on the pyrazole ring.

Advantages : This method is noted for its short reaction times (3-10 minutes) and mild conditions, which are beneficial for sensitive substituents like phenyl groups at positions 1 and 4 of the pyrazole ring.

Multicomponent One-Pot Synthesis Using Synergistic Catalytic Systems

Kamble and Kamble developed a solvent-free, one-pot multicomponent synthesis approach for benzylpyrazolyl derivatives, which can be adapted for this compound synthesis.

Catalysts : The method employs a synergetic catalytic system that promotes conjugate addition, decarboxylation, and amidation steps in a domino fashion.

Environmental Impact : The solvent-free nature and multicomponent design align with green chemistry principles, reducing waste and energy consumption.

Condensation and Cyclization Reactions Involving Schiff Bases

A more complex synthetic route involves the formation of Schiff bases from amine derivatives followed by cyclization to yield pyrazole-containing heterocycles.

Example : The amine derivative 1,3-diphenyl-1H-pyrazol-4-amine can be condensed with aromatic aldehydes such as p-chlorobenzaldehyde or 1H-indole-3-carbaldehyde in refluxing ethanol with catalytic piperidine. The resulting Schiff bases are then cyclized with reagents like thioglycolic acid or chloroacetyl chloride to form fused heterocyclic systems.

Relevance : Although this method is more elaborate, it allows for the introduction of diverse functional groups and the synthesis of complex derivatives related to this compound.

Use of 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as Dual-Functional Catalyst

Tabarsaei et al. reported a highly effective protocol for synthesizing 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles using 1,3-disulfonic acid imidazolium trifluoroacetate as a dual-functional catalyst.

Catalyst Role : This ionic liquid catalyst facilitates both activation of substrates and stabilization of intermediates, enabling rapid and high-yielding synthesis under mild conditions.

Applicability : The method can be adapted to synthesize this compound by selecting appropriate starting materials.

Comparative Data Table: Preparation Methods Overview

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation of Hydrazines and 1,3-Dicarbonyls | Hydrazine, 1,3-diketones, aprotic dipolar solvents (DMF) | High regioselectivity, well-established | Requires careful solvent choice |

| Direct Synthesis from Esters with Potassium tert-Butoxide | Esters, hydrazine hydrate, potassium tert-butoxide, THF | Rapid, mild conditions, catalyst-free | Requires chromatographic purification |

| One-Pot Multicomponent Synthesis | Synergistic catalytic system, solvent-free | Green chemistry, efficient, one-pot | Catalyst system optimization needed |

| Schiff Base Condensation & Cyclization | Amine derivatives, aromatic aldehydes, piperidine, cyclizing agents | Allows structural diversity, complex derivatives | Multi-step, longer reaction times |

| Ionic Liquid Catalyzed Synthesis | 1,3-Disulfonic acid imidazolium trifluoroacetate, diaryl substrates | High yield, mild conditions, dual-functional catalyst | Catalyst availability, cost considerations |

Summary of Research Findings and Perspectives

The cyclocondensation reaction remains the cornerstone for synthesizing this compound, with solvent choice critically influencing regioselectivity and yield.

Base-assisted direct synthesis from esters offers a rapid and efficient alternative, minimizing reaction times and avoiding harsh conditions.

Green chemistry approaches , including catalyst-free and solvent-free protocols, are increasingly favored for environmental and economic reasons.

Complex synthetic routes involving Schiff base intermediates expand the chemical space of pyrazole derivatives but require more steps and careful purification.

The use of ionic liquid catalysts represents a modern advancement, enhancing reaction rates and selectivity while simplifying workup procedures.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

1,4-Diphenyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diphenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

To contextualize the properties of 1,4-Diphenyl-1H-pyrazol-3-amine, a comparative analysis with analogous pyrazole-3-amine derivatives is essential. Key structural variations include substitution patterns, electronic effects, and biological efficacy.

Table 1: Structural and Functional Comparison of Pyrazole-3-amine Derivatives

Notes:

- Substitution Patterns: The position of phenyl groups (1,4 vs. 1,5) significantly impacts steric hindrance and π-π stacking interactions.

- Biological Activity : Compound 6b, a 1,5-disubstituted pyrazole-3-carboxamide, demonstrates superior COX-2 inhibition (IC₅₀ = 0.15 µM) compared to simpler amine derivatives. This highlights the role of electron-withdrawing groups (e.g., fluorophenyl) and bulky substituents (e.g., di-tert-butyl) in enhancing target selectivity .

- Solubility : The logP value of this compound (3.2) suggests moderate lipophilicity, whereas carboxamide derivatives like 6b exhibit higher hydrophobicity (logP = 4.1), influencing pharmacokinetic profiles.

Research Findings and Mechanistic Insights

Electronic Effects

The electron-rich phenyl groups at the 1- and 4-positions in this compound stabilize the pyrazole ring via resonance, but steric clashes between the 1- and 4-phenyl groups may limit conformational flexibility. In contrast, 1,5-diphenyl derivatives allow for better alignment with hydrophobic pockets in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.